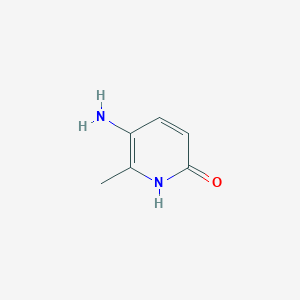

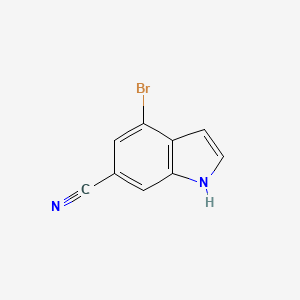

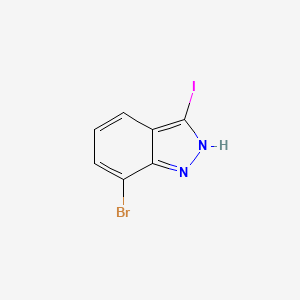

![molecular formula C8H7BrN2 B1292637 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 958358-00-4](/img/structure/B1292637.png)

5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine is a brominated heterocyclic compound that is part of a broader class of pyrrolopyridines. These compounds are of interest due to their potential applications in pharmaceuticals, agrochemicals, and materials science. The presence of the bromine atom makes these compounds suitable for further functionalization through various organic reactions, such as cross-coupling reactions.

Synthesis Analysis

The synthesis of related pyrrolopyridine compounds has been reported in several studies. For instance, an efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride was achieved using sodium borohydride reduction and debenzylation steps . Another study reported the synthesis of 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine frameworks through Fischer indole cyclization, highlighting the versatility of this method in introducing various substituents . These methods demonstrate the synthetic accessibility of brominated pyrrolopyridine derivatives.

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using single-crystal X-ray diffraction data. For example, the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was elucidated, revealing intermolecular hydrogen bonding and π-π interactions that stabilize the crystal structure . Similarly, the structures of novel 6-bromo-imidazo[4,5-b]pyridine derivatives were confirmed using monocrystalline X-ray crystallography . These studies provide insights into the solid-state geometry and intermolecular interactions of brominated pyrrolopyridines.

Chemical Reactions Analysis

Brominated pyrrolopyridines can undergo various chemical reactions due to the presence of the reactive bromine atom. For instance, carbon-carbon coupling reactions have been utilized to synthesize novel pyridine derivatives . The bromine atom in these compounds can act as a good leaving group, facilitating nucleophilic substitution or palladium-catalyzed cross-coupling reactions. The reactivity of these compounds makes them valuable intermediates in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyrrolopyridines can be influenced by their molecular structure. Spectroscopic techniques such as FT-IR and NMR have been used to characterize these compounds . Density functional theory (DFT) calculations have provided insights into the vibrational frequencies, chemical shifts, and non-linear optical (NLO) properties of these molecules . Additionally, the antimicrobial activities of some brominated pyrrolopyridines have been tested, indicating potential biological applications .

Wissenschaftliche Forschungsanwendungen

- Specific Scientific Field: Cancer Therapy

- Summary of the Application: “5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine” is used in the synthesis of a series of derivatives that have potent activities against FGFR1, 2, and 3 . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors, making FGFRs an attractive target for cancer therapy .

- Results or Outcomes: In vitro, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis. Furthermore, 4h also significantly inhibited the migration and invasion of 4T1 cells . The IC50 values of 4h for FGFR1–4 were 7, 9, 25, and 712 nM, respectively .

Eigenschaften

IUPAC Name |

5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-5-7(9)4-6-2-3-10-8(6)11-5/h2-4H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIWNOYGPTTTZOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C=CNC2=N1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646841 |

Source

|

| Record name | 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine | |

CAS RN |

958358-00-4 |

Source

|

| Record name | 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

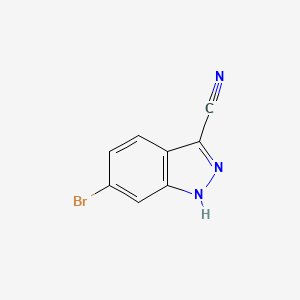

![1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1292559.png)

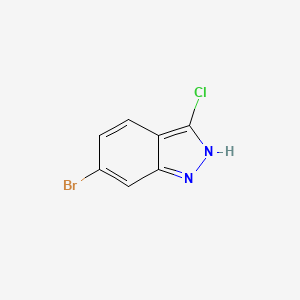

![3-[3-(3-Amino-5-fluoro-2-methylphenyl)-1-triazen-1-yl]-5-fluoro-2-methyl-aniline](/img/structure/B1292573.png)

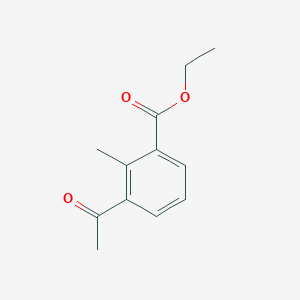

![4-bromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292576.png)

![1H-pyrrolo[3,2-c]pyridin-6-amine](/img/structure/B1292577.png)